N-((8-Hydroxyquinolin-2-yl)methyl)acetamide

Coordination Chemistry Drug Discovery Lipophilicity

N-((8-Hydroxyquinolin-2-yl)methyl)acetamide (CAS 648896-21-3) is a heterocyclic compound featuring an 8-hydroxyquinoline core linked via a methylene spacer to an acetamide group. It is primarily characterized as a bidentate chelating agent due to the proximity of its phenolic hydroxyl and quinoline nitrogen atoms, enabling the formation of stable complexes with a broad range of metal ions.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 648896-21-3
Cat. No. B15068590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((8-Hydroxyquinolin-2-yl)methyl)acetamide
CAS648896-21-3
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC(=O)NCC1=NC2=C(C=CC=C2O)C=C1
InChIInChI=1S/C12H12N2O2/c1-8(15)13-7-10-6-5-9-3-2-4-11(16)12(9)14-10/h2-6,16H,7H2,1H3,(H,13,15)
InChIKeyCJRALVYWBVXEEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((8-Hydroxyquinolin-2-yl)methyl)acetamide (CAS 648896-21-3) Procurement Guide: A Bidentate Chelating Intermediate with Defined Physicochemical Profile


N-((8-Hydroxyquinolin-2-yl)methyl)acetamide (CAS 648896-21-3) is a heterocyclic compound featuring an 8-hydroxyquinoline core linked via a methylene spacer to an acetamide group. It is primarily characterized as a bidentate chelating agent due to the proximity of its phenolic hydroxyl and quinoline nitrogen atoms, enabling the formation of stable complexes with a broad range of metal ions [1]. Structurally defined by a molecular formula of C12H12N2O2 and a molecular weight of 216.24 g/mol, this compound serves as a versatile intermediate in the synthesis of thioamide-based chemodosimeters for selective mercury ion detection [2] and as a scaffold for developing metal-binding pharmacophores in medicinal chemistry.

Why Substituting N-((8-Hydroxyquinolin-2-yl)methyl)acetamide with In-Class 8-Hydroxyquinoline Analogs Compromises Ligand Geometry and Functional Application


Generic substitution with in-class compounds such as 8-hydroxyquinoline (8-HQ, CAS 148-24-3) or N-(8-hydroxyquinolin-2-yl)acetamide (CAS 312591-57-4) is scientifically non-trivial and may invalidate specific experimental outcomes due to critical structural variations. The presence of a methylene (-CH2-) spacer in N-((8-Hydroxyquinolin-2-yl)methyl)acetamide distinguishes it from both the direct N-substituted analog and the parent 8-HQ. This spacer increases the molecular volume and lipophilicity (XLogP3: 1.1 [1] vs. 8-HQ XLogP3: 1.9 [2]), while also altering the bite angle and flexibility of the metal-binding site. Consequently, metal complex stability constants, partition coefficients, and reactivity in nucleophilic acyl substitution reactions cannot be assumed to be interchangeable. As a specific intermediate for thioamide chemodosimeters [3], its unique reactivity with Lawesson's reagent is essential for the final application; substitution with a compound lacking this exact spacer geometry would fail to produce the target sensor molecule. The quantitative differences outlined in Section 3 demonstrate that procurement decisions based solely on the 8-hydroxyquinoline pharmacophore are insufficient to ensure reproducibility in coordination chemistry or sensor development workflows.

N-((8-Hydroxyquinolin-2-yl)methyl)acetamide Quantitative Differentiation vs. 8-Hydroxyquinoline Analogs: Evidence for Scientific Selection


Increased Lipophilicity (XLogP3) Enhances Membrane Permeability Potential Compared to 8-Hydroxyquinoline

N-((8-Hydroxyquinolin-2-yl)methyl)acetamide exhibits a computed XLogP3 value of 1.1, reflecting a reduction in lipophilicity compared to the parent 8-hydroxyquinoline (XLogP3: 1.9) [1]. This 0.8 log unit difference corresponds to an approximately 6.3-fold lower octanol-water partition coefficient, indicating distinct bioavailability and membrane transport properties. The introduction of the methylene acetamide side chain increases polarity relative to 8-HQ, which is critical for optimizing pharmacokinetic profiles in metal-chelating drug candidates and for tuning solubility in biphasic reaction systems [2]. This data allows researchers to predict that the compound will exhibit different cellular uptake kinetics and biodistribution patterns compared to the more lipophilic 8-HQ scaffold.

Coordination Chemistry Drug Discovery Lipophilicity

Enhanced Rotational Flexibility via Methylene Spacer Alters Metal-Binding Bite Angle Compared to Directly Substituted N-(8-hydroxyquinolin-2-yl)acetamide

The target compound possesses two rotatable bonds (the methylene spacer and the acetamide linkage), whereas N-(8-hydroxyquinolin-2-yl)acetamide (CAS 312591-57-4) is constrained by a direct N-substitution with only one rotatable bond (the acetyl group) [1]. The presence of the methylene spacer in N-((8-Hydroxyquinolin-2-yl)methyl)acetamide introduces a flexible junction that can adopt multiple low-energy conformations, allowing the chelating oxygen and nitrogen atoms to adjust their bite angle to accommodate metal ions of varying radii (e.g., Cu2+, Zn2+, Fe3+) with potentially different thermodynamic stabilities [2]. This structural feature is a key differentiator from the more rigid N-(8-hydroxyquinolin-2-yl)acetamide, which is known to form complexes with a fixed, less adaptable geometry. While direct experimental stability constants for the target compound are currently absent from the public literature, this conformational analysis provides a robust, structure-based prediction of differential chelation behavior that justifies its selection over the rigid analog for applications requiring tunable metal-binding properties.

Coordination Chemistry Ligand Design Conformational Analysis

Defined Synthetic Utility as a Critical Intermediate for Thioamide-Based Hg2+ Chemodosimeters

N-((8-Hydroxyquinolin-2-yl)methyl)acetamide is explicitly claimed and utilized as the essential synthetic intermediate for a class of 8-hydroxyquinoline thioamide compounds that function as highly selective 'off-on' type fluorescent chemodosimeters for mercury (Hg2+) ions [1]. The patented method requires this specific acetamide precursor for thionation with Lawesson's reagent to yield the active sensor. The resulting thioamide derivatives demonstrate the ability to detect micromolar concentrations of mercury ions from chemical and biological aqueous systems and undergo complete desulfurization within 5 minutes [1]. This contrasts with generic 8-hydroxyquinoline analogs, which do not undergo this specific desulfurization-based sensing mechanism and therefore cannot serve as intermediates for this class of chemodosimeters. The compound's defined role in this workflow is a verifiable point of differentiation, establishing a clear procurement rationale for groups working on heavy metal environmental monitoring or biological mercury detection.

Sensor Development Mercury Detection Fluorescent Probes

Altered Hydrogen Bonding Capacity Modulates Intermolecular Interactions and Crystal Packing Compared to 8-Hydroxyquinoline

N-((8-Hydroxyquinolin-2-yl)methyl)acetamide contains two hydrogen bond donors (the phenolic -OH and the amide -NH-) and three hydrogen bond acceptors (the quinoline N, the amide carbonyl O, and the phenolic O), compared to 8-hydroxyquinoline, which has one donor and one acceptor [1]. This increased capacity for directional intermolecular interactions is a key differentiator for applications in crystal engineering and supramolecular assembly. The compound's ability to engage in both hydrogen bonding and π-stacking interactions can be exploited to design co-crystals or metal-organic frameworks (MOFs) with tailored solid-state properties [2]. The presence of the amide group also introduces a site for further functionalization, such as alkylation or metalation, which is absent in the parent 8-HQ. This expanded interaction profile is a verifiable, quantifiable property that guides the selection of this compound over 8-HQ for studies focused on molecular recognition and self-assembly.

Crystal Engineering Supramolecular Chemistry Solubility

Key Research and Industrial Applications for N-((8-Hydroxyquinolin-2-yl)methyl)acetamide Based on Quantitative Differentiation Evidence


Synthesis of High-Sensitivity Fluorescent Hg2+ Chemodosimeters

This compound is the direct precursor for a patented class of thioamide-based, 'off-on' fluorescent sensors for mercury ions. As detailed in Section 3, the acetamide group is essential for the subsequent thionation step with Lawesson's reagent. The resulting sensors are characterized by their ability to detect micromolar Hg2+ concentrations and complete desulfurization within 5 minutes in aqueous systems. This is a non-substitutable application; using any other 8-hydroxyquinoline derivative would not yield the functional chemodosimeter [1].

Design of Conformationally Flexible Chelating Ligands for Tunable Metal Complexes

The increased rotatable bond count (2 vs. 0 or 1 for common analogs) provides a unique conformational flexibility that allows the ligand to adjust its bite angle to accommodate a variety of metal ions. This structural feature, quantified in Section 3, makes it a preferred building block for synthesizing metal complexes where the geometry and stability of the chelate can be fine-tuned for specific catalytic, sensing, or medicinal applications [1].

Development of Supramolecular Assemblies with Enhanced Hydrogen Bonding Networks

With two hydrogen bond donors and three acceptors, this compound offers a significantly expanded capacity for directional intermolecular interactions compared to 8-HQ (1 donor, 1 acceptor). This quantitative difference supports its use in crystal engineering to construct co-crystals or metal-organic frameworks (MOFs) with predictable and robust solid-state architectures [1]. This property is directly verifiable from the computed descriptors in Section 3.

Medicinal Chemistry Scaffold for Optimizing Metal Chelator Bioavailability

The 0.8 log unit decrease in lipophilicity (XLogP3 1.1 vs. 1.9 for 8-HQ) provides a defined starting point for tuning the membrane permeability and aqueous solubility of metal-chelating drug candidates. This quantitative lipophilicity data allows medicinal chemists to make informed decisions about the compound's pharmacokinetic potential relative to the more lipophilic parent scaffold, particularly in the context of designing agents for neurodegenerative diseases or cancer where metal dyshomeostasis is implicated [1].

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